Cas no 86604-75-3 (2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride)

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is a versatile pyridine derivative commonly employed as a key intermediate in organic synthesis and pharmaceutical manufacturing. Its reactive chloromethyl group facilitates further functionalization, making it valuable for constructing complex molecular frameworks. The methoxy and dimethyl substituents enhance steric and electronic properties, influencing reactivity and selectivity in coupling or substitution reactions. This compound is particularly useful in the preparation of agrochemicals, bioactive molecules, and specialty chemicals. Its hydrochloride form improves stability and solubility, ensuring consistent performance in synthetic applications. High purity grades are available to meet stringent research and industrial requirements. Proper handling under controlled conditions is recommended due to its reactivity.
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride structure
86604-75-3 structure
Product Name:2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
CAS No:86604-75-3
MF:C9H13Cl2NO
MW:222.111620664597
MDL:MFCD00277472
CID:61002
PubChem ID:11694258
Update Time:2025-08-20

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride
    • CMDM
    • 3,5-Dimethyl-4-methoxy-2-chloromethyl pyridine hydrochloride
    • 2-CHLOROMETHYL-3,5-DIMETHYL-4-METHOXYPYRIDINE HCL 2-CHLOROMETHYL-3,5-DIMETHYL-4-METHOXYPYRIDINE HYDROCHLORIDE
    • 2-CHLOROMETHYL-4-METHOXY-3,5-DIMETHYL PYRIDINE HCL
    • 2-(CHLOROMETHYL)-4-METHOXY-3,5-LUTIDINE HCL
    • 2-CHLOROMETHYL-4-METHOXY-3,5-LUTIDINE HYDROCHLORIDE
    • Omeprazole intermediate
    • 2-(chloromethyl)-4-methoxy-3,5-dimethyl-pyridine dyhydrochloride
    • 2-Chloro Methyl-3,5-dimethyl-4-methoxy Pyridine,Hydrochloride
    • 2-Chloromethyl-3,5-dimethyl-4 methoxypyridine hydrochloride
    • 2-CHLOROMETHYL-3,5-DIMETHYL-4-METHOXY PYRIDINE HCL 98.5
    • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
    • : 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
    • Pyridine,2-(chloromethyl)-4-methoxy-3,5-dimethyl-, hydrochloride (9CI)
    • 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridinehydrochloride
    • 2-CHLOROMETHYL-3,5-DIMETHYL-4-METHOXYPYRIDINE HYDROCHLORIDE
    • 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride
    • Pyridine, 2-(chloromethyl)-4-methoxy-3,5-dimethyl-, hydrochloride
    • 2-(CHLOROMETHYL)-4-METHOXY-3,5-DIMETHYLPYRIDINE HCL
    • LCJDHJOUOJSJGS-UHFFFAOYSA-N
    • PubChem2236
    • PubChem20754
    • 2-Chloromethyl-3,5-dimethyl-4 methoxypyridine hydro
    • Omeprazole Impurity J
    • 2-(chloromethyl)-4-methoxy-3,5-dimethyl-pyridine;hydrochloride
    • Pyridine, 2-(chloromethyl)-4-methoxy-3,5-dimethyl-, hydrochloride (9CI)
    • 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride
    • 2-(Chloromethyl)-4-methoxy-3,5-dimethyl-1-pyridinium chloride
    • 3,5-Dimethyl-2-chloromethyl-4-methoxypyridine hydrochloride
    • CC-993
    • 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride,98%
    • OMEPRAZOLE IMPURITY XI [EP IMPURITY]
    • 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine, HCl
    • NS00078478
    • JNE3843NE3
    • Pyridine, 2-(chloromethyl)-4-methoxy-3,5-dimethyl-, hydrochloride (1:1)
    • BP-12052
    • BCP04510
    • J-509028
    • EN300-31489
    • 2-chloromethyl-3,5-dimethyl-4-methoxypyridinium chloride
    • UNII-JNE3843NE3
    • 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine;hydrochloride
    • 86604-75-3
    • AC-1882
    • AB2770
    • EC 617-892-8
    • 2-chloromethyl-4-methoxy-3.5-dimethylpyridine hyrochloride
    • DTXSID80470727
    • 2-(chloromethyl)-3,5-dimethyl-4-methoxy pyridine hydrochloride
    • 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine HCl
    • 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridineHydrochloride
    • SY039165
    • F8880-0800
    • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, 98%
    • HL-0755
    • 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine--hydrogen chloride (1/1)
    • MFCD00277472
    • 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine hydrochloride
    • AKOS005258306
    • CS-0016107
    • 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl
    • PB15688
    • C2269
    • SCHEMBL311423
    • 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (1:1); Pyridine, 2-(chloromethyl)-4-methoxy-3,5-dimethyl-, hydrochloride (9CI); 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride; 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride; 3,5-Dimethyl-2-chloromethyl-4-methoxypyridine hydrochloride; Cc-993
    • DB-020938
    • MDL: MFCD00277472
    • Inchi: 1S/C9H12ClNO.ClH/c1-6-5-11-8(4-10)7(2)9(6)12-3;/h5H,4H2,1-3H3;1H
    • InChI Key: LCJDHJOUOJSJGS-UHFFFAOYSA-N
    • SMILES: Cl.ClCC1C(C)=C(OC)C(C)=CN=1

Computed Properties

  • Exact Mass: 221.03700
  • Monoisotopic Mass: 221.0374194g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 143
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 22.1

Experimental Properties

  • Color/Form: White powder
  • Density: 1.3400
  • Melting Point: 128-131 °C (lit.)
  • Boiling Point: 272.2°C at 760 mmHg
  • Flash Point: No data available
  • Water Partition Coefficient: Soluble in water.
  • PSA: 22.12000
  • LogP: 3.24780
  • Solubility: Not determined
  • Vapor Pressure: No data available

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Security Information

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Pricemore >>

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2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  1 h, rt
Reference
Syntheses and crystal structures of 2-chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives
Ma, Sen; et al, Journal of Chemical Crystallography, 2018, 48(1-2), 64-71

Production Method 2

Reaction Conditions
1.1 Solvents: Methanol ;  rt; 1 h, reflux
1.2 Reagents: Acetic acid Solvents: Dichloromethane ,  Water ;  pH 5
1.3 Reagents: Acetic anhydride ;  2 h, reflux
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
1.5 Reagents: Thionyl chloride ;  3 h, reflux
Reference
Synthesis and characterization of two impurities in esomeprazole, an antiulcerative drug
Liu, Xiao-ping; et al, Latin American Journal of Pharmacy, 2015, 34(6), 1265-1268

Production Method 3

Reaction Conditions
1.1 Reagents: Thionyl chloride
Reference
Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates
Sharada, L. N.; et al, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

Production Method 4

Reaction Conditions
1.1 Reagents: Thionyl chloride
Reference
Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods
Sharada, L. N.; et al, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium nitrite Catalysts: Acetic acid
2.1 Reagents: Thionyl chloride
Reference
Preparation of 3,5-dimethyl-4-methoxypyridine-2-methanol and -methyl chloride
, Germany, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  1.5 h, rt
Reference
Synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
Dai, Guiyuan; et al, Zhongguo Yiyao Gongye Zazhi, 2004, 35(5), 261-262

Production Method 7

Reaction Conditions
1.1 Reagents: Nitric acid
2.1 Catalysts: Potassium cyanide
3.1 -
4.1 -
5.1 Reagents: Sodium nitrite Catalysts: Acetic acid
6.1 Reagents: Thionyl chloride
Reference
Preparation of 3,5-dimethyl-4-methoxypyridine-2-methanol and -methyl chloride
, Germany, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  3.5 h, reflux; reflux → rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 8
2.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  1.5 h, rt
Reference
Synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
Dai, Guiyuan; et al, Zhongguo Yiyao Gongye Zazhi, 2004, 35(5), 261-262

Production Method 9

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  rt → 90 °C
1.2 Reagents: Sulfuric acid ,  Nitric acid ;  90 °C; 5 h, 90 °C; 90 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, cooled
2.1 Solvents: Methanol ;  rt; 1 h, reflux
2.2 Reagents: Acetic acid Solvents: Dichloromethane ,  Water ;  pH 5
2.3 Reagents: Acetic anhydride ;  2 h, reflux
2.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
2.5 Reagents: Thionyl chloride ;  3 h, reflux
Reference
Synthesis and characterization of two impurities in esomeprazole, an antiulcerative drug
Liu, Xiao-ping; et al, Latin American Journal of Pharmacy, 2015, 34(6), 1265-1268

Production Method 10

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  5 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  3 h, pH 8, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ;  3.5 h, reflux; reflux → rt
2.2 Reagents: Sulfuric acid Solvents: Water ;  pH 8
3.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  1.5 h, rt
Reference
Synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
Dai, Guiyuan; et al, Zhongguo Yiyao Gongye Zazhi, 2004, 35(5), 261-262

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Raw materials

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Preparation Products

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Suppliers

Suzhou Senfeida Chemical Co., Ltd
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2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Related Literature

Additional information on 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

Professional Introduction to 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS No. 86604-75-3)

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 86604-75-3, is a hydrochloride salt derivative of a pyridine-based structure, featuring both electron-withdrawing and electron-donating functional groups that make it a versatile intermediate in synthetic chemistry. The presence of a 2-chloromethyl substituent enhances its reactivity, making it particularly useful in the synthesis of more complex molecules, while the 4-methoxy and 3,5-dimethyl groups contribute to its stability and specificity in various chemical reactions.

The compound's structure is particularly intriguing due to its ability to participate in nucleophilic substitution reactions, where the 2-chloromethyl group can be readily displaced by nucleophiles to form new carbon-carbon or carbon-nitrogen bonds. This property has been exploited in the development of novel heterocyclic compounds, which are increasingly recognized for their potential in drug discovery. Recent studies have highlighted the utility of such pyridine derivatives in the synthesis of bioactive molecules, including kinase inhibitors and antiviral agents.

In the realm of medicinal chemistry, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride has been employed as a building block for more complex pharmacophores. Its unique structural features allow for modifications at multiple positions, enabling chemists to fine-tune properties such as solubility, metabolic stability, and target binding affinity. For instance, researchers have utilized this compound to develop small-molecule inhibitors targeting specific enzymes involved in cancer pathways. The 4-methoxy group, in particular, has been shown to enhance binding interactions with certain protein targets, making it a valuable moiety in drug design.

The hydrochloride salt form of this compound improves its solubility in aqueous solutions, which is a critical factor in pharmaceutical formulations. Enhanced solubility can lead to better bioavailability and more efficient drug delivery systems. This aspect has been particularly relevant in the development of oral and injectable medications, where rapid absorption and distribution are essential for therapeutic efficacy. Furthermore, the stability of the hydrochloride salt under various storage conditions makes it a reliable choice for industrial-scale production.

The synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to introduce the necessary functional groups with high selectivity. These synthetic approaches not only highlight the compound's complexity but also underscore the importance of innovation in chemical synthesis.

In recent years, computational chemistry has played an increasingly significant role in the study of this compound. Molecular modeling techniques have been used to predict how different modifications might affect its biological activity. For example, virtual screening methods have identified potential binding pockets on target proteins that could be optimized through structural alterations of the pyridine core. Such computational insights have accelerated the drug discovery process by allowing researchers to prioritize promising candidates before conducting expensive wet-lab experiments.

The applications of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride extend beyond pharmaceuticals into agrochemicals and specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of pesticides and herbicides, where similar pyridine derivatives are known for their efficacy in crop protection. Additionally, its use as a ligand in catalytic systems has been explored for applications in organic transformations that are relevant to industrial chemistry.

Ongoing research continues to uncover new possibilities for this versatile compound. Investigations into its role as a precursor for metal-organic frameworks (MOFs) have shown promise in developing materials with applications ranging from gas storage to catalysis. The ability of pyridine-based compounds to coordinate with metals opens up avenues for creating novel materials with tailored properties. Such innovations highlight the broad utility of simple yet sophisticated organic molecules like 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

Ethical considerations are also an important aspect when working with such compounds. While they offer numerous benefits in research and industry, responsible handling practices must be followed to ensure safety and environmental sustainability. Regulatory guidelines provide frameworks for their use and disposal, emphasizing the need for proper containment and waste management procedures.

In conclusion, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride(CAS No. 86604-75-3) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable tool in pharmaceutical synthesis and drug development, while its applications extend into agrochemicals and advanced materials science. As research progresses,the full scope of its utility will likely continue to expand,underscoring its importance as a cornerstone molecule in modern chemistry.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:86604-75-3)2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
sfd7124
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86604-75-3)CMDM
LE6043;LE2474602
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
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